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molecular formula C18H13N3O3S B8747500 (3-Benzyloxy-4-cyano-isothiazol-5-yl)-carbamic acid phenyl ester

(3-Benzyloxy-4-cyano-isothiazol-5-yl)-carbamic acid phenyl ester

Cat. No. B8747500
M. Wt: 351.4 g/mol
InChI Key: LMBGZNPXUVCPKZ-UHFFFAOYSA-N
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Patent
US06548526B2

Procedure details

To a 0° C. suspension of the adduct, 2-cyano-3-mercapto-3-phenoxycarbonylaminoacrylimidic acid benzyl ester (282 g, 798 mmol) in acetonitrile (2 L) was added pyridine (129 mL, 1.60 mol). Next was added a solution of bromine (41.1 mL, 798 mmol) in acetonitrile (200 mL) over 15 minutes. The reaction was stirred at 0° C. for an additional 1 hour and then at ambient temperature for 2 hour. The mixture was placed in the refigerator and held at 5° C. overnight. The solid product was filtered and washed with 0° C. ether (1 L), dried in the same funnel by drawing air through the solid for 4 hours. The solid was added to water (1 L), stirred vigorously for 1 hour, filtered and dried in the same funnel by drawing air through the solid overnight to afford a white solid (320 g pure though still containing some water) that was used, as is, in the next step. 1H NMR (400 MHz, DMSO) δ 5.35 (s, 2H), 7.25-7.45 (m, 10H), 13.20 (broad s, 1H) ppm; MS (APCl, m/z): 350 [M−H]−.
Name
2-cyano-3-mercapto-3-phenoxycarbonylaminoacrylimidic acid benzyl ester
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
41.1 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[NH:25])[C:10]([C:23]#[N:24])=[C:11]([SH:22])[NH:12][C:13]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.BrBr.O>C(#N)C>[C:16]1([O:15][C:13](=[O:14])[NH:12][C:11]2[S:22][N:25]=[C:9]([O:8][CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:10]=2[C:23]#[N:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
2-cyano-3-mercapto-3-phenoxycarbonylaminoacrylimidic acid benzyl ester
Quantity
282 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(=C(NC(=O)OC1=CC=CC=C1)S)C#N)=N
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
129 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
41.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 2 hour
Duration
2 h
WAIT
Type
WAIT
Details
held at 5° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
WASH
Type
WASH
Details
washed with 0° C. ether (1 L)
CUSTOM
Type
CUSTOM
Details
dried in the same funnel
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The solid was added to water (1 L)
STIRRING
Type
STIRRING
Details
stirred vigorously for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in the same funnel
CUSTOM
Type
CUSTOM
Details
through the solid overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford a white solid (320 g pure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)OC(NC1=C(C(=NS1)OCC1=CC=CC=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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